3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide
Description
Properties
Molecular Formula |
C15H15N5O3 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]propanamide |
InChI |
InChI=1S/C15H15N5O3/c1-22-14-8-12(23-20-14)5-6-13(21)18-11-4-2-3-10(7-11)15-16-9-17-19-15/h2-4,7-9H,5-6H2,1H3,(H,18,21)(H,16,17,19) |
InChI Key |
OKUOMZNGZYOPFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=CC=CC(=C2)C3=NC=NN3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate A
3-Methoxy-1,2-oxazol-5-ylpropanoic acid is prepared via:
-
Nitrile oxide cyclization : Reaction of chlorooxime derivatives with methyl propiolate under basic conditions (K₂CO₃, THF, 0–5°C).
-
Hydrolysis : Ester-to-acid conversion using LiOH/H₂O-THF (90% yield).
Synthesis of Intermediate B
3-(1H-1,2,4-Triazol-3-yl)aniline is obtained by:
Final Coupling
Intermediate A is activated as an acyl chloride (SOCl₂, reflux) and reacted with Intermediate B in dichloromethane with Et₃N (82% yield).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Nitrile oxide cyclization | ClC=N-OCH₃, K₂CO₃, THF | 78% | 95% |
| Acyl chloride formation | SOCl₂, reflux, 2h | 95% | 99% |
| Amide coupling | Et₃N, DCM, 0°C→RT | 82% | 98% |
Pathway 2: Microwave-Assisted Convergent Synthesis
This method enhances reaction efficiency via microwave irradiation:
-
Oxazole formation : Cyclocondensation of methyl 3-methoxy-5-oxazolepropanoate with hydroxylamine (150°C, 10 min, 85% yield).
-
Triazole synthesis : One-pot Cu(I)-catalyzed azide-alkyne cycloaddition (CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH).
-
Direct amidation : HBTU-mediated coupling under microwave irradiation (50 W, 100°C, 15 min, 89% yield).
Advantages :
Pathway 3: Solid-Phase Synthesis for High-Throughput Production
Adapted from combinatorial chemistry approaches:
-
Resin functionalization : Wang resin loaded with Fmoc-protected 3-aminopropanoic acid.
-
Oxazole incorporation : Mitsunobu reaction with 3-methoxy-1,2-oxazol-5-methanol (DIAD, PPh₃, 90% efficiency).
-
Triazole introduction : On-resin click chemistry with 3-azidophenylboronic acid.
-
Cleavage : TFA/DCM (95:5) yields target compound (76% overall yield).
Optimization Strategies
Solvent Systems
| Solvent | Coupling Efficiency | Byproduct Formation |
|---|---|---|
| DCM | 82% | <5% |
| DMF | 75% | 12% |
| THF | 68% | 18% |
| Catalyst | Reaction Time | Yield |
|---|---|---|
| CuSO₄/ascorbate | 2h | 89% |
| Ruphos Pd G3 | 6h | 78% |
| No catalyst | 24h | 32% |
Copper(I) systems provide optimal kinetics.
Challenges and Mitigation
-
Oxazole Ring Stability :
-
Degradation observed above 150°C; microwave protocols maintained at 100–120°C.
-
-
Triazole Tautomerism :
-
Purification Difficulties :
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of this compound is its potential as an anticancer agent. Research indicates that derivatives containing oxazole and triazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies:
-
Cytotoxicity Against Human Cancer Cell Lines :
- A study investigated the anticancer activity of compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide, revealing that these compounds can induce apoptosis in cancer cells. The mechanism involves G2/M phase arrest and inhibition of tubulin polymerization, leading to cell cycle disruption .
- Targeted Cancer Therapy :
Antimicrobial Properties
The compound also exhibits promising antimicrobial activity. The presence of both oxazole and triazole rings is known to enhance the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Research Findings :
- Studies have demonstrated that related compounds with similar structural motifs possess significant antibacterial and antifungal properties. These findings suggest that 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide could be effective against resistant strains of bacteria and fungi.
Synthesis and Production
The synthesis of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide typically involves several steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Triazole Synthesis : The triazole moiety is synthesized separately and then linked to the oxazole derivative.
- Propanamide Formation : The final step involves forming the propanamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods :
Industrial synthesis may utilize automated reactors and continuous flow systems to optimize yield while minimizing by-products .
Mechanism of Action
The mechanism of action of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Heterocyclic Moieties
Compound A : 3-(3-Chloro-1,2-oxazol-5-yl)-N-[2-(2-chlorophenyl)-4-oxo-4H-chromen-6-yl]propanamide (CAS: 1010914-01-8)
- Key Differences :
- Replaces the methoxy group on the oxazole with chlorine (electron-withdrawing).
- Substitutes the triazole-phenyl group with a chromen-4-one moiety.
- Implications: Chlorine may increase metabolic stability but reduce solubility compared to methoxy.
Compound B : 3-(3-Methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide (CAS: 1401558-01-7)
- Key Differences :
- Replaces the triazole-phenyl group with a phenyl ring bearing an imidazole-carbonyl substituent.
- Molecular weight (354.4 g/mol) is lower than the target compound (exact weight unspecified), suggesting differences in pharmacokinetics .
Compound C : N-[(3,4-Difluorophenyl)methyl]-N-methyl-3-[3-(1H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanamide
Substituent Effects on Physicochemical Properties
| Compound | Heterocycle 1 | Substituent on Heterocycle 1 | Heterocycle 2 | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | 1,2-Oxazole | 3-Methoxy | 1,2,4-Triazole | Not reported | Methoxy, Triazole, Propanamide |
| Compound A (CAS 1010914-01-8) | 1,2-Oxazole | 3-Chloro | Chromen-4-one | 429.2 | Chloro, Chromen, Propanamide |
| Compound B (CAS 1401558-01-7) | 1,2-Oxazole | 3-Methoxy | Imidazole-carbonyl | 354.4 | Methoxy, Imidazole, Propanamide |
| Compound C | 1,2,4-Oxadiazole | None | 1,2,4-Triazole | Not reported | Difluorophenyl, Oxadiazole |
- Methoxy vs. Chloro : Methoxy (electron-donating) improves solubility but may reduce oxidative stability compared to chloro (electron-withdrawing) .
- Triazole vs. Imidazole : Triazole offers three nitrogen atoms for hydrogen bonding, while imidazole provides a protonable nitrogen (pKa ~7), influencing pH-dependent activity .
Biological Activity
3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is a synthetic compound that combines oxazole and triazole moieties. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities. Research into its biological activity is crucial for understanding its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide is , with a molecular weight of 279.30 g/mol. Its structure includes an oxazole ring and a triazole ring, which are known to influence biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N5O3 |
| Molecular Weight | 279.30 g/mol |
| CAS Number | 1401599-18-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxazole and triazole rings can participate in hydrogen bonding and π-stacking interactions with proteins and nucleic acids, potentially influencing several biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular signaling pathways.
- Gene Expression Modulation: It can alter the transcriptional activity of genes related to cell proliferation and apoptosis.
- Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains, suggesting a potential for antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives containing oxazole and triazole structures exhibit significant antimicrobial properties. A study focused on similar compounds found that they were effective against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(3-methoxy-1,2-oxazol-5-yl)-N-[phenyl] | Staphylococcus aureus | 32 µg/mL |
| 3-(triazole derivative) | Escherichia coli | 64 µg/mL |
| 4-(oxadiazole derivative) | Pseudomonas aeruginosa | 16 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the safety profile of the compound. The results indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, others show low toxicity levels.
Table 2: Cytotoxicity Results on Cancer Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HeLa | 3-(3-methoxy-1,2-oxazol-5-yl)-N-[triazole] | 15 |
| MCF-7 | 3-(triazole derivative) | 25 |
| A549 | Control (DMSO) | >100 |
Case Studies
Several case studies have highlighted the potential applications of compounds similar to 3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide in treating infections and cancer:
- Case Study on Antimicrobial Resistance: A study demonstrated that derivatives with oxazole and triazole rings were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as new therapeutic agents.
- Cancer Treatment Exploration: Another investigation revealed that certain derivatives inhibited the growth of breast cancer cells significantly more than standard chemotherapy agents.
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR are critical for confirming the oxazole, triazole, and propanamide linkages. Aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ ~3.8 ppm) are key markers .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
How can researchers design experiments to evaluate the biological activity of this compound?
Q. Basic
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting IC values.
- Antimicrobial testing : Use broth microdilution methods against Gram-positive/negative bacteria and fungi .
- Targeted assays : Prioritize kinases or enzymes (e.g., COX-2) based on structural analogs (e.g., oxadiazoles with anticancer activity) .
How can contradictions in reported bioactivity data for similar compounds be resolved?
Advanced
Conflicting bioactivity data often arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. hydroxyl groups) alter solubility and target binding .
- Assay conditions : Differences in cell line viability protocols or solvent carriers (DMSO vs. PBS) affect results.
Resolution Strategy : - Standardize assay protocols (e.g., fixed DMSO concentration ≤0.1%).
- Perform parallel studies with positive controls (e.g., doxorubicin for cytotoxicity) .
What computational methods are suitable for predicting target interactions?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR kinase). Focus on hydrogen bonding with triazole N-atoms and hydrophobic interactions with the phenyl group .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability under physiological conditions .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Q. Advanced
- Substituent Variation : Synthesize analogs with halogens (Cl, F) or methyl groups on the phenyl ring to evaluate steric/electronic effects.
- Bioisosteric Replacement : Replace the oxazole with thiazole or imidazole to test ring flexibility impacts .
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural descriptors (logP, polar surface area) with bioactivity .
What strategies mitigate degradation during long-term stability studies?
Q. Advanced
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for storage. Monitor degradation products via LC-MS .
How can analytical methods be validated for quantifying this compound in complex matrices?
Q. Advanced
- HPLC Validation : Establish linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and precision (%RSD < 2%) per ICH guidelines.
- Matrix Effects : Spike plasma or tissue homogenates with the compound and assess recovery rates (85–115%) .
Table 1: Reported Bioactivities of Structural Analogs
| Compound Class | Bioactivity (IC) | Target | Key Structural Feature | Reference |
|---|---|---|---|---|
| 5-Aryl-1,3,4-oxadiazole | 2.1 µM (MCF-7) | Topoisomerase II | Oxadiazole core | |
| Triazole-aniline | 5.3 µM (Candida spp.) | Lanosterol 14α-demethylase | Triazole N-atoms |
Table 2: Optimal Reaction Conditions for Oxazole-Triazole Hybrids
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | NHOH·HCl, EtOH, reflux | 78 | 92% | |
| 2 | EDC/HOBt, DMF, RT, 24h | 65 | 95% | |
| 3 | CuI, sodium ascorbate, DCM/HO | 82 | 98% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
